1-Chloro-4-isocyano-2,5-dimethoxybenzene
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Overview
Description
1-Chloro-4-isocyano-2,5-dimethoxybenzene is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of benzene, featuring a chlorine atom, an isocyano group, and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-isocyano-2,5-dimethoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 1-chloro-2,5-dimethoxybenzene.
Introduction of Isocyano Group: The isocyano group is introduced through a reaction with a suitable reagent such as chloroform and potassium tert-butoxide under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-isocyano-2,5-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-isocyano-2,5-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-isocyano-2,5-dimethoxybenzene involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack by electrophiles.
Nucleophilic Substitution: The chlorine atom serves as a leaving group, allowing nucleophiles to replace it under suitable conditions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2,5-dimethoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1-Chloro-2,5-difluoro-4-isocyanobenzene: Contains fluorine atoms instead of methoxy groups, altering its chemical properties.
1,4-Dichloro-2,5-dimethoxybenzene: Features two chlorine atoms, which can influence its reactivity and applications.
Uniqueness
1-Chloro-4-isocyano-2,5-dimethoxybenzene is unique due to the presence of both an isocyano group and methoxy groups on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-chloro-4-isocyano-2,5-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-5-8(12-2)6(10)4-9(7)13-3/h4-5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOPZPVRLWVTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+]#[C-])OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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